molecular formula C9H13BrN2 B1294166 5-Bromo-4-isopentylpyrimidine CAS No. 951884-42-7

5-Bromo-4-isopentylpyrimidine

Cat. No.: B1294166
CAS No.: 951884-42-7
M. Wt: 229.12 g/mol
InChI Key: KCNXLDSTEUTQCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-isopentylpyrimidine: is an organic compound with the molecular formula C9H13BrN2 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 5-position and an isopentyl group at the 4-position of the pyrimidine ring makes this compound unique and of interest in various chemical research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-isopentylpyrimidine typically involves the bromination of 4-isopentylpyrimidine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to enhance the reaction rate .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Pyrimidine N-oxides.

    Reduction Products: Dehalogenated pyrimidines.

    Coupling Products: Biaryl compounds

Scientific Research Applications

Chemistry: 5-Bromo-4-isopentylpyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds and pharmaceuticals .

Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents .

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, dyes, and materials science applications. Its unique structure makes it valuable in the design of new functional materials .

Mechanism of Action

The mechanism of action of 5-Bromo-4-isopentylpyrimidine in biological systems involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the isopentyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-4-isopentylpyrimidine is unique due to the combination of the bromine atom and the isopentyl group, which imparts distinct chemical and biological properties. This combination enhances its reactivity in substitution and coupling reactions and its potential biological activities compared to other similar compounds .

Properties

IUPAC Name

5-bromo-4-(3-methylbutyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-7(2)3-4-9-8(10)5-11-6-12-9/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNXLDSTEUTQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=NC=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650039
Record name 5-Bromo-4-(3-methylbutyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-42-7
Record name 5-Bromo-4-(3-methylbutyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.